

# Physical and chemical specifications of Methyltetrazine-PEG9-acid

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Compound of Interest

Compound Name: Methyltetrazine-PEG9-acid

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## An In-depth Technical Guide to Methyltetrazine-PEG9-acid

This technical guide provides a comprehensive overview of the physical and chemical specifications of **Methyltetrazine-PEG9-acid**, a key reagent in the field of bioconjugation and drug development. Designed for researchers, scientists, and professionals in drug development, this document details the properties of the compound, outlines a general experimental protocol for its use, and illustrates its application in bioorthogonal chemistry.

### **Core Physical and Chemical Specifications**

**Methyltetrazine-PEG9-acid** is a heterobifunctional linker that combines a reactive methyltetrazine moiety with a nine-unit polyethylene glycol (PEG) spacer terminating in a carboxylic acid. This structure allows for the conjugation of molecules through "click chemistry" while the PEG chain enhances solubility and reduces steric hindrance.[1]

The following table summarizes the key physical and chemical properties of **Methyltetrazine- PEG9-acid**, compiled from various suppliers.

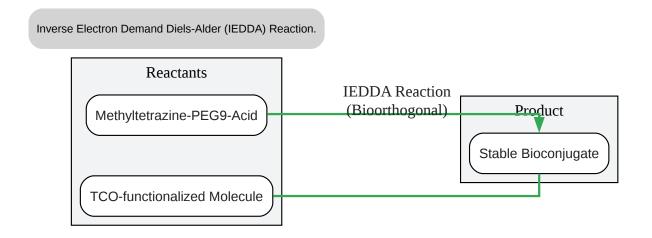


Property	Value	Source
Molecular Weight	~656.7 g/mol - 697.78 g/mol	[2][3][4]
Purity	≥95% - >96%	[3][4][5]
Molecular Formula	C32H51N5O12	[4]
CAS Number	2143964-70-7	[4]
Appearance	Red solid to red oil	[6]
Solubility	Soluble in THF, DCM, DMF, and DMSO	[6][7]
Storage Conditions	-20°C, desiccated	[6][8]

## Mechanism of Action: Inverse Electron Demand Diels-Alder Cycloaddition

**Methyltetrazine-PEG9-acid** participates in bioorthogonal "click chemistry" via an inverse electron demand Diels-Alder (IEDDA) reaction. The methyltetrazine group acts as an electron-deficient diene that rapidly and specifically reacts with a strained alkene, most commonly a trans-cyclooctene (TCO) derivative. This reaction is highly efficient and proceeds quickly under mild, physiological conditions without the need for a copper catalyst, making it ideal for labeling biomolecules in complex biological environments.[2][5][9] The result of this cycloaddition is a stable, covalent dihydropyridazine linkage.[6]





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Caption: Inverse Electron Demand Diels-Alder (IEDDA) Reaction.

## Experimental Protocol: General Procedure for Bioconjugation

This protocol outlines a general procedure for the conjugation of an amine-containing biomolecule to a TCO-modified molecule using **Methyltetrazine-PEG9-acid**.

#### Materials:

- Methyltetrazine-PEG9-acid
- Amine-containing biomolecule (e.g., protein, peptide)
- TCO-functionalized molecule
- Activation agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or sulfo-NHS
- Reaction Buffer: Amine-free buffer, such as phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching reagent (e.g., hydroxylamine, Tris buffer)



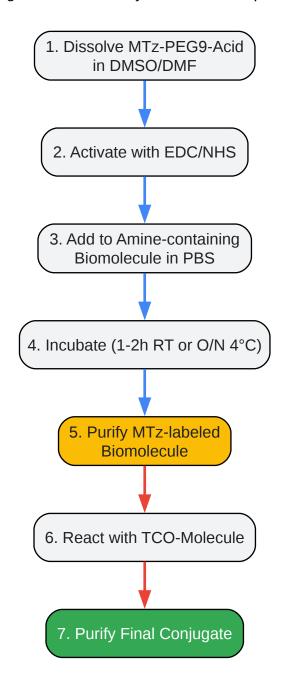
Purification system (e.g., size-exclusion chromatography, dialysis)

#### Procedure:

- Activation of Carboxylic Acid:
  - Dissolve Methyltetrazine-PEG9-acid in an anhydrous organic solvent such as DMF or DMSO.
  - Add a molar excess of EDC and NHS (or sulfo-NHS) to the solution.
  - Incubate at room temperature for 15-30 minutes to form the NHS ester.
- Conjugation to Amine-Containing Biomolecule:
  - Add the activated Methyltetrazine-PEG9-NHS ester solution to the amine-containing biomolecule dissolved in the reaction buffer.
  - The molar ratio of the linker to the biomolecule should be optimized for the specific application.
  - Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
- Quenching and Purification:
  - Quench any unreacted NHS ester by adding a quenching reagent.
  - Remove excess labeling reagent and byproducts by purification, for example, using sizeexclusion chromatography or dialysis.
- Click Reaction with TCO-functionalized Molecule:
  - Add the TCO-functionalized molecule to the purified methyltetrazine-labeled biomolecule.
  - The reaction is typically rapid and can be performed at room temperature.
  - Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).



- Final Purification:
  - Purify the final bioconjugate to remove any unreacted components.



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Caption: General workflow for bioconjugation.

### **Applications in Research and Drug Development**

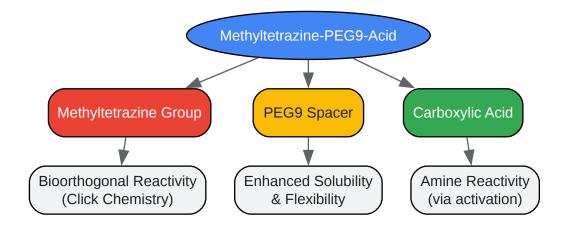


The unique properties of **Methyltetrazine-PEG9-acid** make it a versatile tool in various research and development areas:

- Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies for targeted cancer therapy.[2]
- PROTACs (Proteolysis Targeting Chimeras): It serves as a linker to connect a target proteinbinding ligand and an E3 ligase ligand in PROTAC development.[10]
- Live Cell Imaging and Labeling: The bioorthogonal nature of the click reaction allows for the specific labeling of biomolecules on the surface of or inside living cells.[2][3]
- Molecular Probes: It is used in the construction of probes for diagnostic and imaging applications.[1]
- Surface Modification: The PEG spacer helps in functionalizing surfaces to minimize nonspecific protein binding.[11]

### **Logical Relationship of Compound Features**

The utility of **Methyltetrazine-PEG9-acid** is derived from the interplay of its distinct chemical moieties. The following diagram illustrates the logical relationship between its structural components and their functional implications.



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Caption: Features and functions of the compound.



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